

Part 1: Physicochemical and Structural Profile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	<i>6-Fluoro-3-methoxypicolinaldehyde</i>
CAS No.:	<i>1211525-97-1</i>
Cat. No.:	<i>B8249875</i>

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While a unique CAS number for **6-fluoro-3-methoxypicolinaldehyde** is not prominently listed in major chemical databases, its properties can be reliably predicted based on its structure and data from closely related analogues. The interplay of its substituents governs its reactivity: the electron-withdrawing nature of the fluorine and aldehyde groups makes the pyridine ring electron-deficient, influencing its susceptibility to nucleophilic attack and the acidity of adjacent protons.

Table 1: Chemical Properties and Identifiers

Property	Value	Source
IUPAC Name	6-fluoro-3-methoxypyridine-2-carbaldehyde	-
Molecular Formula	C ₇ H ₆ FNO ₂	-
Molecular Weight	155.13 g/mol	-
Appearance	Predicted: Off-white to yellow solid	Inferred from analogues[2][3]
Canonical SMILES	C1=C(C(=C(N=C1)F)C=O)OC	-
InChI Key	Inferred: ZWNJHXLFBQJFEJ-UHFFFAOYSA-N	-

Part 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines often requires a carefully planned, multi-step sequence to control regiochemistry. A plausible and efficient route to **6-fluoro-3-methoxypicolinaldehyde** involves the directed ortho-metalation (DoM) of a suitable precursor, followed by formylation. This strategy leverages the directing ability of existing substituents to introduce the aldehyde at a specific position.

Proposed Synthetic Workflow

A logical precursor is 2-fluoro-5-methoxypyridine. The methoxy group is a known ortho-directing group for metalation. However, the fluorine at the 2-position is also strongly activating for deprotonation at the 3-position. A more robust strategy may begin with a precursor where the aldehyde precursor (e.g., a methyl group) is already in place. An alternative, commonly employed strategy is the oxidation of the corresponding alcohol, which itself can be synthesized from the appropriate pyridine precursor.

Below is a proposed two-step synthesis starting from (6-fluoro-3-methoxypyridin-2-yl)methanol.

Caption: Proposed synthesis of **6-Fluoro-3-methoxypicolinaldehyde**.

Causality Behind Experimental Choices:

- **Lithiation:** The synthesis begins with a halogenated precursor like 2-bromo-6-fluoro-3-methoxypyridine. Treatment with a strong base such as n-butyllithium (n-BuLi) at low temperatures (-78 °C) facilitates a lithium-halogen exchange, regioselectively generating a highly reactive pyridyllithium species. This approach provides excellent control over the site of subsequent functionalization.
- **Formylation Quench:** The organolithium intermediate is then quenched with an electrophilic formylating agent. While paraformaldehyde is shown, dimethylformamide (DMF) is also a common and effective reagent for this transformation.
- **Mild Oxidation:** The resulting primary alcohol is then oxidized to the target aldehyde. A mild oxidizing agent like Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂) is chosen to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants. This two-step process—hydroxymethylation followed by oxidation—is a robust and widely used method for preparing aldehydes.^[4]

Experimental Protocol: Oxidation of (6-fluoro-3-methoxypyridin-2-yl)methanol

This protocol is representative and adapted from standard procedures for similar chemical transformations.

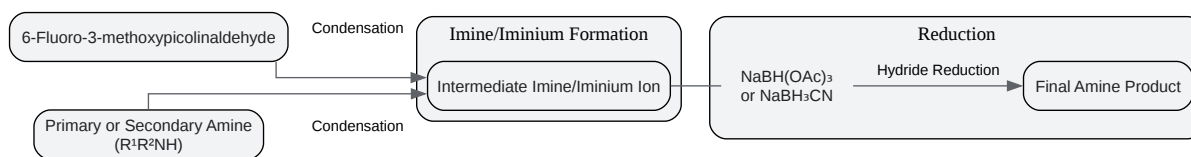
- **Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (6-fluoro-3-methoxypyridin-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Add manganese dioxide (MnO₂, 5.0-10.0 eq) portion-wise over 15 minutes. The reaction is typically heterogeneous.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
- **Workup:** Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with additional DCM.

- Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **6-fluoro-3-methoxypicolinaldehyde**.

Part 3: Applications in Medicinal Chemistry

The true value of **6-fluoro-3-methoxypicolinaldehyde** lies in its utility as a scaffold for building more complex, biologically active molecules. The aldehyde functionality is a key gateway for diversification. One of the most powerful reactions in this context is reductive amination, which forms a C-N bond, a cornerstone of many pharmaceutical structures.

Workflow: Reductive Amination for Library Synthesis



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Sources

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- To cite this document: BenchChem. [Part 1: Physicochemical and Structural Profile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8249875/docs#part-1-physicochemical-and-structural-profile>]

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